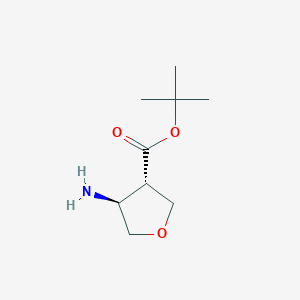
Tert-butyl (3S,4S)-4-aminooxolane-3-carboxylate
Übersicht
Beschreibung
Tert-butyl (3S,4S)-4-aminooxolane-3-carboxylate, commonly referred to as TBAC, is an organic compound with a unique four-membered ring structure. It has been studied extensively in the scientific community due to its potential applications in the synthesis of a variety of compounds and its ability to act as a catalyst in a variety of reactions. TBAC has been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Wissenschaftliche Forschungsanwendungen
TBAC has been used extensively in scientific research due to its unique properties. It has been used in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals. It has also been used as a catalyst in a variety of reactions and as a reagent in organic synthesis. In addition, TBAC has been used in the synthesis of polymeric materials for use in medical devices and tissue engineering.
Wirkmechanismus
The mechanism of action of TBAC is not fully understood. It is believed to act as a Lewis acid, which means it can accept electrons from other molecules. This allows TBAC to catalyze a variety of reactions, including those involving the formation of carbon-carbon bonds. In addition, TBAC has been shown to increase the rate of nucleophilic substitution reactions by providing an electron-rich environment.
Biochemical and Physiological Effects
The biochemical and physiological effects of TBAC are not well understood. It has been shown to be non-toxic in laboratory studies and has not been found to be mutagenic or carcinogenic. However, it has been found to be an irritant and may cause skin and eye irritation if it comes into contact with the skin or eyes.
Vorteile Und Einschränkungen Für Laborexperimente
TBAC has several advantages for use in laboratory experiments. It is a relatively inexpensive and readily available reagent, and it can be used in a variety of reactions. In addition, it is relatively non-toxic and does not present a significant hazard for laboratory personnel. However, TBAC is an irritant and can cause skin and eye irritation if it comes into contact with the skin or eyes.
Zukünftige Richtungen
The future of TBAC is promising. It has potential applications in the synthesis of a variety of compounds and its ability to act as a catalyst in a variety of reactions makes it an attractive choice for laboratory experiments. In addition, further research is needed to better understand the biochemical and physiological effects of TBAC and its potential applications in medical devices and tissue engineering. Finally, further research is needed to determine the optimal conditions for the synthesis of TBAC and its potential use as a catalyst in organic synthesis.
Synthesemethoden
TBAC is synthesized through the reaction of tert-butyl hypochlorite and 3-aminooxetane in an aqueous solution of sodium hydroxide. The reaction is carried out at a temperature of 80-90°C for a period of two to three hours. The product is isolated by precipitation and crystallization and then purified by recrystallization. The yield of the reaction is usually between 70-90%.
Eigenschaften
IUPAC Name |
tert-butyl (3S,4S)-4-aminooxolane-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-9(2,3)13-8(11)6-4-12-5-7(6)10/h6-7H,4-5,10H2,1-3H3/t6-,7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHFMOCFGCVKWHU-RNFRBKRXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1COCC1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1COC[C@H]1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (3S,4S)-4-aminooxolane-3-carboxylate | |
CAS RN |
2227880-74-0 | |
| Record name | rac-tert-butyl (3R,4R)-4-aminooxolane-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[4-(3,3,3-Trifluoropropoxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2810337.png)







![3-Cyclopropyl-N-[2-(1H-indol-3-yl)-2-phenylethyl]propanamide](/img/structure/B2810353.png)
![3-(4-Bromophenyl)-8-((4-(tert-butyl)phenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2810354.png)

![2-[1-(2-Fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B2810357.png)
